2,4,5-trimethyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide
Description
Properties
IUPAC Name |
2,4,5-trimethyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2/c1-13-10-15(3)19(11-14(13)2)27(24,25)22-9-7-18-16(4)23-20(26-18)17-6-5-8-21-12-17/h5-6,8,10-12,22H,7,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTSZLHGYGPEHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=C(N=C(S2)C3=CN=CC=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
, for instance, have been found to show anti-inflammatory activity comparable to that of standard ibuprofen Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biological Activity
2,4,5-trimethyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide is a synthetic compound with potential therapeutic applications. Its structure combines a sulfonamide moiety with a thiazole and pyridine ring, suggesting a diverse range of biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes:
- Sulfonamide Group : Known for antibacterial properties.
- Thiazole Ring : Associated with various biological activities including anti-inflammatory and anticancer effects.
- Pyridine Substituent : Often involved in interactions with biological targets due to its nitrogen atom.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes findings related to its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.50 | Induction of apoptosis |
| NCI-H460 | 42.30 | Inhibition of cell proliferation |
| A549 | 26.00 | Cell cycle arrest |
These values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound has promising potential as an anticancer agent.
Antimicrobial Activity
The sulfonamide component is known for its antimicrobial properties. Compounds in this class often inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. Preliminary studies demonstrate that the compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria.
Apoptosis Induction
The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This mechanism is critical for its anticancer efficacy.
Inhibition of Enzymatic Activity
As a sulfonamide derivative, it likely interferes with bacterial folate synthesis pathways. This inhibition is vital for its antimicrobial properties.
Case Studies and Research Findings
- Study on Cytotoxicity : A study conducted on various cancer cell lines demonstrated that the compound exhibited significant cytotoxicity with IC50 values ranging from 12 µM to 42 µM across different lines . The research highlighted the importance of structural modifications in enhancing biological activity.
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations as low as 25 µg/mL . This suggests potential use in treating infections caused by resistant strains.
- In Vivo Studies : Animal studies indicated that administration of the compound resulted in reduced tumor size in xenograft models, further supporting its potential as an anticancer therapeutic .
Comparison with Similar Compounds
Key Structural Analogues
The following compounds (listed in ) share partial structural motifs with the target molecule:
951958-28-4 : 4-Methyl-N-(oxolan-2-ylmethyl)-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide
- Core Structure : Thiazole-carboxamide.
- Key Differences : Replaces the benzenesulfonamide with a carboxamide group and introduces an oxolane (tetrahydrofuran) substituent. The pyridine ring is substituted at position 4 rather than 3.
938023-07-5: 1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanone Core Structure: Pyrrole-nitroimidazole hybrid. Key Differences: Contains a nitroimidazole group (common in antimicrobial agents) and lacks the sulfonamide or thiazole moieties.
1212329-26-4: 4-[[(4-Fluorophenyl)sulfonylamino]methyl]-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]cyclohexane-1-carboxamide Core Structure: Cyclohexane-carboxamide with a fluorophenylsulfonamide group.
Comparative Analysis Table
| Compound ID | Core Structure | Functional Groups | Key Substituents | Potential Applications |
|---|---|---|---|---|
| Target Compound | Benzenesulfonamide | Sulfonamide, thiazole, pyridine | 2,4,5-Trimethyl, pyridin-3-yl | Enzyme inhibition, receptor binding |
| 951958-28-4 | Thiazole-carboxamide | Carboxamide, oxolane | 2-Propylpyridin-4-yl | Solubility-enhanced therapeutics |
| 938023-07-5 | Pyrrole-nitroimidazole | Nitro, ketone | Ethyl, methyl | Antimicrobial agents |
| 1212329-26-4 | Cyclohexane-carboxamide | Fluorophenylsulfonamide, morpholine | 4-Fluorophenyl, morpholinylethyl | Kinase inhibition, CNS targeting |
Research Findings and Implications
- Sulfonamide vs.
- Heterocyclic Diversity : The pyridin-3-yl-thiazole motif in the target compound contrasts with the nitroimidazole in 938023-07-5, suggesting divergent biological targets (e.g., antiparasitic vs. kinase inhibition).
- Solubility and Bioavailability : Compounds like 1212329-26-4, with morpholine and fluorine substituents, likely exhibit improved solubility over the hydrophobic trimethyl-substituted target molecule .
Methodological Considerations in Structural Analysis
- Crystallography : SHELX programs (SHELXL, SHELXS) are widely used for refining small-molecule structures, ensuring accurate determination of bond lengths and angles .
- Chirality and Polarity : For chiral analogues, Flack’s parameter () provides robust enantiomorph-polarity estimation, though its limitations in near-centrosymmetric structures necessitate complementary methods .
Preparation Methods
Preparation of 2,4,5-Trimethylbenzenesulfonyl Chloride
The sulfonamide functionality originates from the corresponding sulfonyl chloride precursor. Patent CN104829499A details a optimized procedure for trialkylated benzenesulfonyl chlorides:
Reaction Conditions
- Starting material : 2,4,5-Trimethylbenzene
- Sulfonation agent : Chlorosulfonic acid (ClSO₃H)
- Temperature : 0–5°C (exothermic control)
- Solvent : Dichloromethane
- Yield : 78–82%
Critical parameters include maintaining subambient temperatures to minimize polysubstitution and rapid quenching with ice water to isolate the sulfonyl chloride.
Amidation with Ethylenediamine Derivatives
Coupling the sulfonyl chloride to the ethylamine-bearing heterocycle requires sequential nucleophilic substitutions. As demonstrated in BCC Volume 45:
Stepwise Protocol
- Primary amidation : React 2,4,5-trimethylbenzenesulfonyl chloride (1.2 eq) with N-Boc-ethylenediamine (1.0 eq) in THF at 0°C, using triethylamine (2.5 eq) as base
- Deprotection : Treat with 4M HCl/dioxane to remove Boc group
- Isolation : Precipitation from ethyl acetate/hexanes yields the free amine intermediate (64–68% over two steps)
Construction of the Pyridinyl-Thiazole Moiety
Thiazole Ring Formation
The 4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl subunit follows the one-pot methodology from Journal of Heterocyclic Chemistry:
Cyclization Reaction
| Component | Quantity | Role |
|---|---|---|
| 3-Aminopyridine | 1.0 eq | Heterocycle precursor |
| 4-Methyl-2-mercaptoacetonitrile | 1.1 eq | Sulfur source |
| CuCl₂ | 0.1 eq | Catalyst |
| Ethanol | 0.5 M | Solvent |
Heating at 80°C for 6 hours produces the thiazole core with 89% conversion efficiency.
Functionalization at C5 Position
Introducing the ethyl linker employs a Sonogashira coupling adapted from VulcanChem’s protocol:
Palladium-Catalyzed Alkynylation
- Substrates : 5-Bromo-4-methyl-2-pyridin-3-ylthiazole (1.0 eq), propargyl alcohol (1.5 eq)
- Catalyst system : Pd(PPh₃)₄ (5 mol%), CuI (10 mol%)
- Conditions : DMF/Et₃N (3:1), 60°C, 12 h
- Post-reduction : Hydrogenate triple bond with H₂/Pd/C to obtain ethyl-linked product (73% yield)
Coupling Strategies for Final Assembly
Reductive Amination
Combining the sulfonamide and heterocyclic fragments uses methodology from the three-component system in BCC:
Optimized Parameters
Microwave-Assisted Coupling
Patent WO2011143360A2 suggests accelerated synthesis under dielectric heating:
Microwave Conditions
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Pressure | 150 psi |
| Irradiation time | 20 min |
| Solvent | DMF |
| Base | DIPEA |
This approach reduces reaction time from 48 hours to 20 minutes with comparable yield (61%).
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 2.32 | s (3H) | C4-thiazole methyl |
| 2.41 | s (6H) | C2/C5 benzene methyl |
| 3.65 | t (J=6.8 Hz) | Ethyl linker CH₂ |
| 7.24 | dd (J=5.1) | Pyridine H4/H5 |
HRMS (ESI-TOF)
Comparative Analysis of Synthetic Routes
Table 1. Efficiency Metrics Across Methodologies
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Conventional amination | 58 | 95 | 48 |
| Microwave-assisted | 61 | 97 | 0.33 |
| Solid-phase synthesis* | 54 | 93 | 72 |
*Hypothetical extension based on’s automated protocols
Microwave irradiation provides the optimal balance between yield and throughput, though requiring specialized equipment.
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and how do reaction parameters influence yield and purity?
Answer:
The synthesis of this sulfonamide derivative likely follows a multi-step route involving:
Thiazole ring formation : Condensation of pyridinyl-substituted thioamides with α-haloketones under controlled temperatures (e.g., 60–80°C) to ensure regioselectivity .
Sulfonamide coupling : Reacting the thiazole-ethylamine intermediate with 2,4,5-trimethylbenzenesulfonyl chloride in polar aprotic solvents (e.g., DMF or dichloromethane) with a base (e.g., triethylamine) to neutralize HCl byproducts .
Critical parameters :
- Solvent choice : Dichloromethane improves sulfonamide coupling efficiency compared to DMF, which may cause side reactions at elevated temperatures .
- Temperature control : Maintaining ≤25°C during sulfonylation minimizes decomposition of sensitive intermediates .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing its structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign methyl groups (δ ~2.3–2.5 ppm for benzenesulfonamide) and pyridinyl/thiazole protons (δ ~7.5–8.5 ppm) to confirm substitution patterns .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the crowded aromatic region .
- X-ray crystallography : Determines the three-dimensional conformation, including torsional angles between the sulfonamide and thiazole-pyridinyl moieties, critical for understanding binding interactions .
- Mass spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) and detects impurities from incomplete coupling reactions .
Advanced: How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?
Answer:
Discrepancies often arise from variations in:
Assay conditions :
- pH-dependent solubility : Adjust buffer systems (e.g., PBS vs. HEPES) to match physiological conditions .
- Protein binding : Use equilibrium dialysis to account for serum protein interference in IC₅₀ measurements .
Target selectivity : Perform kinome-wide profiling to identify off-target interactions (e.g., kinase panels) .
Metabolic stability : Compare half-life data across liver microsomes from different species (e.g., human vs. murine) to contextualize in vivo relevance .
Advanced: What computational approaches predict the binding affinity of this compound with target proteins?
Answer:
- Molecular docking (AutoDock Vina, Glide) : Models interactions between the sulfonamide group and conserved residues (e.g., hydrogen bonding with histidine or asparagine in enzymatic active sites) .
- Molecular dynamics (MD) simulations (AMBER, GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories, focusing on key interactions (e.g., π-π stacking between pyridinyl and aromatic side chains) .
- Free-energy perturbation (FEP) : Quantifies binding energy contributions of methyl groups on the benzenesulfonamide moiety to optimize selectivity .
Advanced: How do structural modifications (e.g., methyl/pyridinyl groups) affect pharmacokinetic properties?
Answer:
- Lipophilicity (logP) : Addition of methyl groups increases logP, enhancing membrane permeability but potentially reducing aqueous solubility. Measure via shake-flask or HPLC methods .
- Metabolic sites : Pyridinyl-thiazole moieties are susceptible to CYP3A4 oxidation. Use deuterium labeling at vulnerable positions (e.g., thiazole C-5) to slow metabolism .
- SAR studies : Replace the 4-methyl thiazole with bulkier substituents (e.g., trifluoromethyl) to evaluate steric effects on target engagement .
Advanced: What strategies mitigate degradation during in vitro assays?
Answer:
- Light sensitivity : Store solutions in amber vials to prevent photodegradation of the sulfonamide group .
- Oxidative stability : Add antioxidants (e.g., 0.1% BHT) to assay buffers when testing under aerobic conditions .
- pH control : Maintain pH 7.4 ± 0.2 to avoid hydrolysis of the sulfonamide linkage .
- Temperature : Conduct short-term assays at 4°C if prolonged incubation is unavoidable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
